1-(2-Methylbenzyl)piperazine

Neuropharmacology GABA Receptor Drug Discovery

1-(2-Methylbenzyl)piperazine (MBZP; 2MBP) is a synthetic piperazine derivative characterized by a 2-methylbenzyl substituent on one nitrogen of the piperazine ring. It serves as a versatile building block and pharmacological probe in medicinal chemistry, particularly within central nervous system (CNS) research due to its structural relationship to psychoactive benzylpiperazines.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 5321-47-1
Cat. No. B1329512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylbenzyl)piperazine
CAS5321-47-1
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2CCNCC2
InChIInChI=1S/C12H18N2/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3
InChIKeyGRVNOUKHAZXMJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylbenzyl)piperazine (CAS 5321-47-1) – Procurement Guide for CNS-Focused Chemical Research


1-(2-Methylbenzyl)piperazine (MBZP; 2MBP) is a synthetic piperazine derivative characterized by a 2-methylbenzyl substituent on one nitrogen of the piperazine ring [1]. It serves as a versatile building block and pharmacological probe in medicinal chemistry, particularly within central nervous system (CNS) research due to its structural relationship to psychoactive benzylpiperazines . The compound exists as a liquid with a density of 0.998 g/mL at 25°C and a boiling point of 77–80°C at 0.1 mmHg, and is commercially available in purities ≥97% .

Why 1-(2-Methylbenzyl)piperazine Cannot Be Substituted with Generic Benzylpiperazine Analogs


Interchanging 1-(2-methylbenzyl)piperazine with unsubstituted benzylpiperazine (BZP) or other positional isomers (e.g., 3-methylbenzyl or 4-methylbenzyl) is not scientifically valid due to quantifiable differences in receptor antagonism potency. A head-to-head electrophysiological study demonstrated that the ortho-methyl substitution on the benzyl ring alters GABAₐ receptor inhibition, with 2MBP exhibiting higher potency than both BZP and the 3-methyl isomer [1]. Such differences in pharmacodynamic profile directly impact the interpretation of experimental outcomes and the validity of structure-activity relationship (SAR) studies [2].

Quantitative Differentiation of 1-(2-Methylbenzyl)piperazine (CAS 5321-47-1) from Structural Analogs


Ortho-Methyl Substitution Enhances GABAₐ Receptor Antagonism Relative to Benzylpiperazine (BZP)

1-(2-Methylbenzyl)piperazine (2MBP) inhibits the human α1β2γ2 GABAₐ receptor with greater potency than the unsubstituted analog 1-benzylpiperazine (BZP). In a direct head-to-head comparison using the two-electrode voltage-clamp technique in Xenopus oocytes, 2MBP ranked 5th among 13 piperazine derivatives, whereas BZP ranked 12th (least potent). This demonstrates that the ortho-methyl group confers a measurable increase in inhibitory activity at this CNS target [1].

Neuropharmacology GABA Receptor Drug Discovery

Positional Isomerism Drives Differential GABAₐ Receptor Inhibition: 2-Methylbenzyl vs. 3-Methylbenzyl

The position of the methyl group on the benzyl ring dictates inhibitory potency at the human GABAₐ receptor. In the same electrophysiological assay, 1-(2-methylbenzyl)piperazine (2MBP) inhibited the receptor more potently than its regioisomer 1-(3-methylbenzyl)piperazine (3MBP). Based on IC20 values, the rank order of potency was 2MBP > 3MBP [1].

Structure-Activity Relationship Medicinal Chemistry Isomer Comparison

Quantified Electron-Donating Capacity Differentiates 2MBP as a Superior Bioactive Donor in Charge-Transfer Complexes

1-(2-Methylbenzyl)piperazine functions as a bioactive electron donor, forming a stable 1:1 charge-transfer complex (CTC) with the π-acceptor p-chloranil (p-CHL). The formation constant (KCT) of this CTC was quantitatively determined via spectrophotometric titration and Benesi-Hildebrand analysis. While direct comparative KCT values for other piperazine donors were not reported in the same study, the work establishes 2MBP's utility as a donor scaffold for synthesizing novel CTCs with potential DNA-binding applications .

Materials Chemistry Spectroscopy DNA Binding

Optimal Scientific and Industrial Use Cases for 1-(2-Methylbenzyl)piperazine (CAS 5321-47-1)


CNS Drug Discovery: GABAₐ Receptor Modulation Studies

Utilize 1-(2-methylbenzyl)piperazine as a selective tool compound for investigating GABAₐ receptor antagonism. Its demonstrated potency advantage over BZP and 3MBP makes it the preferred choice for assays where a moderate level of receptor inhibition is required to probe GABAergic signaling pathways or to validate novel GABAₐ receptor modulators [1].

Medicinal Chemistry: Structure-Activity Relationship (SAR) Campaigns

Employ 2MBP as a key comparator in SAR studies of benzylpiperazine-based CNS agents. Its distinct rank order among regioisomers provides a quantitative benchmark for evaluating the impact of ortho-substitution on receptor pharmacology, enabling rational design of analogs with tailored GABAₐ receptor profiles [1].

Materials Research: Synthesis of Novel Charge-Transfer Complexes

Leverage the electron-donating properties of 2MBP to synthesize charge-transfer complexes with π-acceptors such as p-chloranil. These complexes are of interest for developing materials with specific optical or electronic properties, and for studying DNA-binding interactions .

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